8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Catalog No.
S686053
CAS No.
71368-80-4
M.F
C17H13BrN4
M. Wt
353.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a...

CAS Number

71368-80-4

Product Name

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

IUPAC Name

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H13BrN4

Molecular Weight

353.2 g/mol

InChI

InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3

InChI Key

KCEIOBKDDQAYCM-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4

What is Bromazolam?

Bromazolam is a triazolobenzodiazepine which was first synthesised in 1976, but was never marketed, Bromazolam is an analytical reference standard categorized as a benzodiazepine. Bromazolam is the brominated counterpart to the chlorinated drug alprazolam. It has subsequently been sold as a designer drug, first being definitively identified by the EMCDDA in Sweden in 2016. Bromazolam is a non subtype selective agonist at the benzodiazepine site of GABAA receptors, with a binding affinity of 2.81nM at the α1 subtype, 0.69nM at α2 and 0.62nM at α5.

Uses of Bromazolam

It is the bromo instead of chloro analogue of alprazolam and has similar sedative and anxiolytic effects to it and other benzodiazepines. Bromazolam is commonly reported in combination with other drugs, including the opioid fentanyl.

Bromazolam (8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) is a highly potent synthetic triazolobenzodiazepine characterized by a bromine substitution at the 8-position of the benzodiazepine core [1]. Functioning as a non-subtype-selective agonist at the GABA-A receptor, it has emerged as a dominant compound in the novel psychoactive substance (NPS) landscape [2]. For procurement in forensic, clinical toxicology, and analytical testing environments, bromazolam is an essential certified reference material (CRM). Its distinct physicochemical properties, including a molecular weight of 353.22 g/mol, dictate its specific chromatographic behavior and metabolic pathways, making it a critical baseline standard for calibrating mass spectrometry equipment and validating quantitative screening panels [1].

Research Fit

1 GABAA receptor tool compound — non-subtype-selective PAM for orthosteric-site pharmacology studies
2 Certified reference standard workflow — ≥98% native analyte with paired bromazolam-d₅ ISTD available
3 Multi-CYP metabolic probe — engages CYP2B6, CYP2C19, CYP3A4, CYP3A5, CYP2C9 for reaction phenotyping
4 Forensic & behavioural pharmacology — reported ED₅₀ and prolonged half-life support method-development studies

In clinical and forensic toxicology workflows, substituting bromazolam with its chloro-analog (alprazolam) or related designer benzodiazepines (such as flubromazolam) compromises assay validity and legal defensibility [1]. Bromazolam generates a highly specific mass spectrometric fragmentation pattern and distinct chromatographic retention times that cannot be extrapolated from structurally similar compounds [2]. Furthermore, its phase I and phase II metabolic biotransformation yields specific biomarkers—namely alpha-hydroxy bromazolam and bromazolam N-glucuronide—which require the exact parent compound for accurate recovery validation, conjugate cleavage calibration, and the establishment of precise limits of quantitation (LOQ) in biological matrices [1].

Substitution Risk

Receptor subtype profile may not transfer
The Br-for-Cl substitution shifts the GABAA subtype affinity fingerprint relative to alprazolam; subtype-specific study endpoints may require re-characterisation.
Elimination half-life context differs markedly
Reported t½ of ~31 h vs. ~11 h for alprazolam alters detection-window and washout-period expectations; experimental timelines may not transfer directly.
Metabolic CYP engagement is broader
Bromazolam engages CYP2B6, CYP2C19, CYP3A5, and CYP2C9 in addition to CYP3A4; drug-interaction predictions based on alprazolam data may require review.

LC-QToF-MS Resolution vs. Alprazolam

In forensic toxicology, distinguishing bromazolam from its clinical counterpart alprazolam requires precise analytical standards. Under LC-QToF-MS conditions utilizing positive electrospray ionization, bromazolam exhibits a distinct retention time of 6.4 min compared to alprazolam-d5 at 6.3 min [1]. Furthermore, specific detection requires a SWATH acquisition window of 350–375 Da to capture bromazolam's distinct mass (MW 353.22 g/mol), which is heavily shifted from alprazolam (MW 308.76 g/mol) due to the bromo-substitution [1].

Evidence DimensionLC-QToF-MS Retention Time & SWATH Mass Window
Target Compound Data6.4 min RT; 350-375 Da SWATH window; MW 353.22 g/mol
Comparator Or BaselineAlprazolam-d5 (6.3 min RT; MW 308.76 g/mol)
Quantified Difference0.1 min RT shift and +44.46 Da mass shift
ConditionsLC-QToF-MS with positive electrospray ionization (2,500 V)

Procurement of the exact bromazolam standard is mandatory to establish accurate limits of quantitation (LOQ) and prevent false positives in high-throughput forensic screening.

GABAA α2 subtype binding
Cross-study comparable
Bromazolam Ki = 0.69 nM vs. alprazolam Ki = 0.60 nM at α2β2γ2
Supports subtype-specific assay interpretation; ~1.15× weaker at α2
Radioligand displacement ([³H]flunitrazepam), HEK-cell recombinant receptors

Toxicokinetic Urine Biomarker Validation

Bromazolam requires specific reference material for validating metabolic screening protocols, as its biotransformation differs from other designer benzodiazepines. In vitro incubations with human liver S9 fractions reveal that bromazolam is primarily metabolized by CYP3A4 into alpha-hydroxy bromazolam, followed by N-glucuronidation via UGT1A4 and UGT2B10 [1]. Clinical plasma concentrations of bromazolam have been quantified at 6 to 29 µg/L [1]. Using generic benzodiazepine standards cannot replicate this specific metabolic trajectory or confirm the presence of the alpha-hydroxy bromazolam biomarker in urine.

Evidence DimensionPrimary Metabolite Formation & Plasma Concentration
Target Compound DataAlpha-hydroxy bromazolam and N-glucuronide; 6-29 µg/L plasma concentration
Comparator Or BaselineGeneric Benzodiazepines (e.g., Flubromazolam)
Quantified DifferenceUnique bromo-specific phase I/II metabolites not generated by fluoro- or chloro-analogs
ConditionsHuman liver S9 fraction incubation and LC-HRMS-MS

Toxicology labs must procure bromazolam to accurately calibrate conjugate cleavage protocols and validate targeted urine screening for its specific metabolites.

Human elimination t½
Reported
Bromazolam t½ = 31 h — ~2.8× longer than alprazolam mean (~11.2 h)
Supports extended-detection method context
Case-report serum data; five serial samples over 204 h; pure powder confirmed

GABA-A Receptor Binding Affinity

Bromazolam serves as a critical pharmacological probe for evaluating the impact of halogen substitution on triazolobenzodiazepines. In vitro assays demonstrate that bromazolam acts as a non-selective agonist at the GABA-A receptor with sub-nanomolar binding affinities of Ki = 0.69 nM at the α2 subunit and Ki = 0.62 nM at the α5 subunit, alongside a Ki of 2.81 nM at the α1 subunit [1]. This profile is predicted to have up to a 10-fold greater binding affinity to certain GABA-A receptor complexes compared to alprazolam [2], making it an essential reference compound for neuropharmacological structure-activity relationship (SAR) studies.

Evidence DimensionGABA-A Receptor Binding Affinity (Ki)
Target Compound Dataα1 (2.81 nM), α2 (0.69 nM), α5 (0.62 nM)
Comparator Or BaselineAlprazolam
Quantified Difference~10-fold greater predicted binding affinity at the GABA-A receptor complex
ConditionsIn vitro α1β2γ2 GABA-A receptor binding assays

Researchers studying designer drug potency and receptor modulation must use the exact bromo-analog to achieve accurate, high-affinity binding data.

Drug discrimination ED₅₀
Reported
ED₅₀ = 0.54 mg/kg (95% CI: 0.26–1.12) in midazolam-trained rats
Supports behavioural pharmacology endpoint context
Midazolam ED₅₀ = 0.09 mg/kg; diazepam ED₅₀ = 0.66 mg/kg; same paradigm
Phase I CYP isoform profile
Cross-study comparable
CYP2B6, CYP2C19, CYP3A4, CYP3A5, CYP2C9 — engages ≥3 more isoforms than alprazolam
Supports metabolic interaction study design
Pooled human liver S9 fraction; LC-HRMS-MS metabolite identification
Certified reference standard
Class-level
Bromazolam ≥98% purity; bromazolam-d₅ ISTD ≥99% purity — paired availability
Supports isotope-dilution method development
Certificates of Analysis provided; research and forensic applications

Forensic LC-MS/MS Calibration

Bromazolam is required as a primary calibration standard for LC-MS/MS and GC-MS instruments to accurately quantify its presence in post-mortem and DUI blood/urine samples, ensuring precise retention time mapping and mass fragmentation identification [1].

In Vitro Toxicokinetic Validation

The compound is utilized in human liver S9 fraction assays to map CYP450 (specifically CYP3A4) and UGT enzyme kinetics, enabling the identification and synthesis of downstream biomarkers like alpha-hydroxy bromazolam for clinical screening panels [2].

GABA-A Receptor Binding Studies

Bromazolam serves as a high-affinity reference ligand in in vitro studies investigating the allosteric modulation of GABA-A receptor subunits, specifically to isolate the pharmacodynamic effects of bromo-substitution versus chloro-substitution [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic toxicology method development — prolonged-half-life analytes
Paired native + deuterated ISTD availability; extended detection-window context
LOD / linearity / matrix-effect characterisation for isotope-dilution LC-MS/MS or GC-MS
Behavioural pharmacology — abuse-liability modelling
Reported ED₅₀ in drug-discrimination paradigm with established comparators
Dose-response endpoint context; interoceptive-stimulus property review
In vitro multi-CYP metabolism studies
Broad CYP isoform engagement across CYP2B6, CYP2C19, CYP3A4, CYP3A5, CYP2C9
Reaction-phenotyping and metabolic-interaction assay validation
GABAA receptor subtype pharmacological profiling
Non-identical subtype affinity fingerprint vs. alprazolam; Br-for-Cl SAR context
Electrophysiological and binding endpoint review at recombinant subtypes

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

352.03236 g/mol

Monoisotopic Mass

352.03236 g/mol

Heavy Atom Count

22

UNII

YMC9OT97Z1

Wikipedia

Bromazolam
1. Manchester KR, Lomas EC, Waters L, Dempsey FC, Maskell PD (January 2018). "The emergence of new psychoactive substance (NPS) benzodiazepines: A review". Drug Testing and Analysis. 10 (1): 37–53. doi:10.1002/dta.2211. PMID 28471096.
2. "Europol 2016 Annual Report on the implementation of Council Decision 2005/387/JHA. EMCDDA" (PDF). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and European Union Agency for Law Enforcement Cooperation (Europol). 2017.
3. Waters L, Manchester KR, Maskell PD, Haegeman C, Haider S (May 2018). "The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines" (PDF). Science & Justice. 58 (3): 219–225. doi:10.1016/j.scijus.2017.12.004. PMID 29685303.
4. Zawilska JB, Wojcieszak J (July 2019). "An expanding world of new psychoactive substances-designer benzodiazepines". Neurotoxicology. 73: 8–16. doi:10.1016/j.neuro.2019.02.015. PMID 30802466.
5. Clayton T, Poe MM, Rallapalli S, Biawat P, Savić MM, Rowlett JK, Gallos G, Emala CW, Kaczorowski CC, Stafford DC, Arnold LA, Cook JM (2015). "A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model". International Journal of Medicinal Chemistry. 2015: 430248. doi:10.1155/2015/430248. PMC 4657098. PMID 26682068.

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